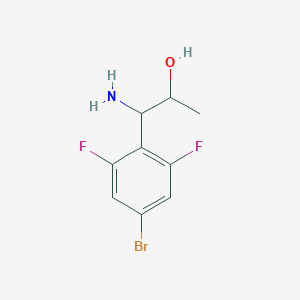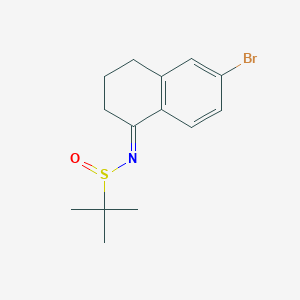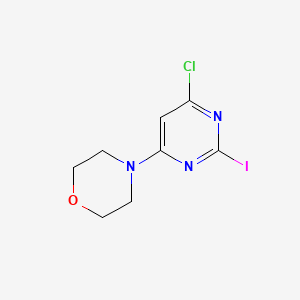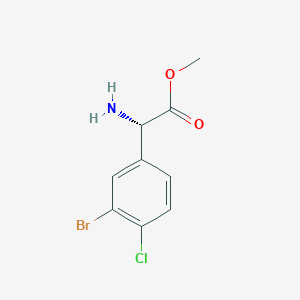
Methyl (S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate is a chemical compound with significant interest in various fields of scientific research It is characterized by its unique structure, which includes a bromine and chlorine substituted phenyl ring attached to an amino acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-bromo-4-chlorophenyl)acetate: Similar in structure but lacks the amino group.
3-Bromo-4-chlorophenylacetic acid: The carboxylic acid analog of the compound.
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol: The alcohol analog of the compound.
Uniqueness
Methyl(S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9BrClNO2 |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3/t8-/m0/s1 |
Clave InChI |
PBPWKPDCRDCIDK-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Br)N |
SMILES canónico |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)

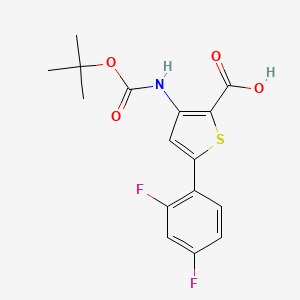
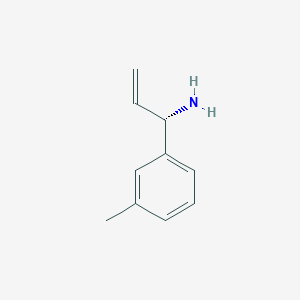
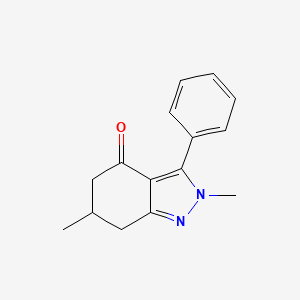

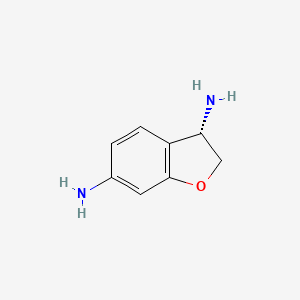
![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
